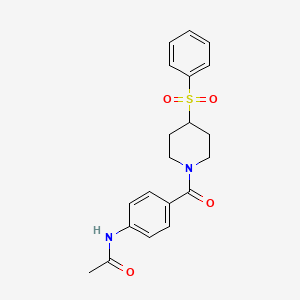![molecular formula C22H25N5O2 B2852956 6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2192745-65-4](/img/structure/B2852956.png)
6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-cyclopropyl-3-{[1-(1-methyl-1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains an indazole core, which is a type of aromatic heterocycle that’s often found in various bioactive compounds . The indazole nucleus is known to bind with high affinity to multiple receptors, making it a valuable component in the development of new derivatives .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups attached to the indazole core. The compound has a molecular formula of C15H19N3O3 . The InChi Key for this compound is QEXPVGIGOZJEOO-GFCCVEGCSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indazole derivatives are known to undergo a variety of reactions, including electrophilic substitution due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The compound is a crystalline solid with a molecular weight of 289.3 . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and DMSO (10 mg/ml) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The compound is a part of broader research into synthetic chemistry, focusing on creating novel chemical structures with potential biological activities. While the specific chemical mentioned does not directly appear in the provided papers, related research demonstrates the significance of such compounds in developing new synthetic pathways and understanding chemical reactions.
Synthesis of Pyrimidine Derivatives : Research on pyrimidine derivatives, similar in structure to the compound of interest, has shown the versatility of these compounds in synthetic chemistry. The cyclization of carbonyl compounds with thiosemicarbazides in a basic medium to create pyrimidine diones and their reactions with electrophiles exemplify the complex synthetic routes employed in creating novel structures with potential biological applications (Mekuskiene & Vainilavicius, 2006).
One-Pot Synthesis of Aminopyrimidinones : A study on the synthesis of aminopyrimidinones through a multi-component reaction showcases the efficiency of one-pot synthesis techniques. These methods are crucial for creating complex molecules, potentially including derivatives of the compound , with applications in medicinal chemistry and drug discovery (Bararjanian et al., 2010).
Biological Evaluation
The compound's structural analogs have been explored for various biological activities, highlighting the importance of such chemicals in pharmaceutical research.
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research indicates the therapeutic potential of pyrimidine derivatives in treating cancer and inflammation, suggesting similar possibilities for the compound of interest (Rahmouni et al., 2016).
Insecticidal Activity : The synthesis of dihydropiperazine and related compounds demonstrates the exploration of pyrimidine derivatives as insecticidal agents. This indicates the broad spectrum of biological activities that compounds like the one could potentially possess (Samaritoni et al., 2003).
Mecanismo De Acción
Target of Action
It’s known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Indazole derivatives are known to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have a broad range of effects at the molecular and cellular level.
Propiedades
IUPAC Name |
6-cyclopropyl-3-[[1-(1-methylindazole-3-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-25-19-5-3-2-4-17(19)21(24-25)22(29)26-10-8-15(9-11-26)13-27-14-23-18(12-20(27)28)16-6-7-16/h2-5,12,14-16H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKHWVNGKVZHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
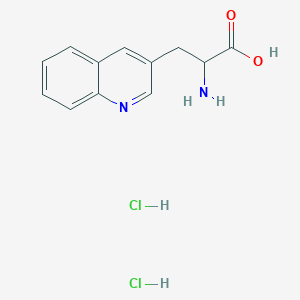
![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)
![2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2852877.png)
![3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2852879.png)
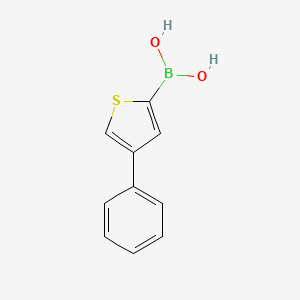
![N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2852881.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2852883.png)
![5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2852884.png)
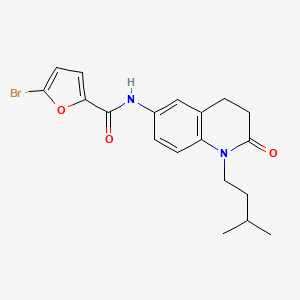
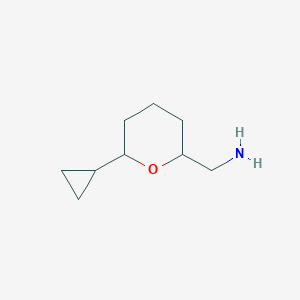

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2852894.png)

